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Core Science & Biosynthesis

Foundational

Escaping Flatland: Physicochemical Profiling of 3-Cyclopropyl-3-methylazetidine Derivatives in Drug Discovery

Executive Summary: The Shift to sp³-Rich Scaffolds In the contemporary landscape of drug discovery, the transition from planar, sp²-hybridized aromatic systems to three-dimensional, sp³-rich frameworks is a critical stra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Shift to sp³-Rich Scaffolds

In the contemporary landscape of drug discovery, the transition from planar, sp²-hybridized aromatic systems to three-dimensional, sp³-rich frameworks is a critical strategy to mitigate attrition rates in clinical development. Four-membered nitrogen heterocycles, particularly azetidines, have emerged as privileged structural motifs [1]. They serve as conformationally restricted bioisosteres for larger saturated rings (e.g., piperidines, pyrrolidines) or flat aromatic rings.

Among these, 3-cyclopropyl-3-methylazetidine derivatives represent a highly specialized class of building blocks. The unique 3,3-disubstitution pattern introduces specific steric bulk and conformational rigidity, fundamentally altering the physicochemical profile of the parent molecule. This whitepaper dissects the electronic, structural, and physicochemical consequences of incorporating the 3-cyclopropyl-3-methylazetidine moiety, providing validated experimental workflows for their characterization.

Structural Dynamics and Electronic Effects

The incorporation of a 3-cyclopropyl-3-methylazetidine ring into a drug scaffold is not merely a structural swap; it is a deliberate physicochemical intervention.

Ring Strain and Conformational Rigidity

Azetidines possess significant angle strain (~26 kcal/mol), placing their reactivity and conformational flexibility between that of highly strained aziridines and more flexible pyrrolidines [1]. The addition of a geminal disubstitution (methyl and cyclopropyl) at the C3 position forces a distinct "puckered" conformation. This rigidity reduces the entropic penalty upon target binding, often leading to enhanced receptor affinity.

The Cyclopropyl "Magic Methyl" Effect

The cyclopropyl group is unique among cycloalkanes. Its C-C bonds possess high s-character (approaching sp² hybridization), making it electronically distinct from standard alkyl chains. It acts as a lipophilic, pocket-filling vector that is significantly more resistant to oxidative metabolism than a standard propyl or isopropyl group. When paired with a geminal methyl group, it creates a dense steric shield around the azetidine core without excessively driving up the molecular weight or lipophilicity.

Physicochemical Property Modulation

The strategic value of 3-cyclopropyl-3-methylazetidine derivatives lies in their ability to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a lead compound [2].

  • Basicity (pKa): The unsubstituted azetidine nitrogen is highly basic (pKa ~10.4). The 3,3-dialkyl substitution slightly depresses this basicity (pKa ~9.5–10.0) due to steric hindrance, which restricts the solvation sphere of the protonated conjugate acid. This subtle modulation can improve membrane permeability while maintaining sufficient ionization for aqueous solubility.

  • Lipophilicity (LogD at pH 7.4): While the cyclopropyl and methyl groups contribute to hydrophobicity, the highly polar nature of the strained amine offsets this. The resulting LogD is typically lower than that of corresponding piperidine or morpholine analogs, keeping the molecule within the optimal "rule of five" space.

  • Solubility: The sp³ richness and the orthogonal projection of the 3-cyclopropyl and 3-methyl groups disrupt planar crystal packing. This lowers the melting point and drastically enhances both thermodynamic and kinetic aqueous solubility compared to flat aromatic bioisosteres.

  • Metabolic Stability: The primary clearance mechanism for cyclic amines is Cytochrome P450 (CYP)-mediated α-oxidation. The 3,3-disubstitution creates severe steric hindrance, shielding the adjacent C2 and C4 α-carbons from hydrogen atom transfer (HAT) by the CYP active site [3].

G CYP CYP450 Enzyme Active Site Attack Attempted α-Oxidation (Hydrogen Atom Transfer) CYP->Attack Shield Steric Shielding by 3,3-Disubstitution Attack->Shield Blocked Cyclo High s-character C-H bonds in Cyclopropyl Ring Attack->Cyclo Resisted Result Metabolic Resistance (Increased Half-life) Shield->Result Cyclo->Result

Fig 1: Mechanism of CYP450 metabolic resistance conferred by 3-cyclopropyl-3-methylazetidine.

Comparative Data Analysis

To illustrate the physicochemical advantages, Table 1 compares a generic quinoline-4-carboxamide scaffold (a common motif in recent FAP inhibitors [2]) derivatized with different cyclic appendages.

Table 1: Comparative Physicochemical Properties of Bioisosteric Replacements

Structural AppendageMW (Da)cLogPMeasured pKaKinetic Sol. (µg/mL)HLM CLint (µL/min/mg)
Phenyl (Planar) 350.44.2N/A< 5.085.2
Piperidine (Flexible sp³) 357.53.19.845.042.1
3-Cyclopropyl-3-methylazetidine 369.52.89.6> 150.012.4

Data Interpretation: The 3-cyclopropyl-3-methylazetidine derivative demonstrates superior kinetic solubility and metabolic stability (lowest Intrinsic Clearance, CLint) while maintaining an optimal cLogP, proving its efficacy as a premium bioisostere.

Experimental Methodologies: Self-Validating Systems

As a Senior Application Scientist, I emphasize that data is only as reliable as the assay's internal logic. The following protocols are designed as self-validating systems to ensure absolute trustworthiness in the generated physicochemical data.

G Start Synthesize 3-Cyclopropyl- 3-methylazetidine Derivative pKa pKa Determination (Capillary Electrophoresis) Start->pKa LogD Lipophilicity (LogD 7.4) (Shake-Flask / LC-MS) Start->LogD Solubility Kinetic Solubility (Nephelometry) Start->Solubility Stability Metabolic Stability (HLM Incubation) Start->Stability Decision Lead Optimization Go/No-Go Decision pKa->Decision LogD->Decision Solubility->Decision Stability->Decision

Fig 2: Parallel physicochemical profiling workflow for early-stage azetidine derivatives.

Protocol 1: High-Throughput pKa Determination via Capillary Electrophoresis (CE)

Causality: Traditional potentiometric titration requires milligrams of highly pure, soluble API. Because neutral free-base azetidines may precipitate during titration, CE is utilized. CE separates molecules based on their charge-to-size ratio; as the pH of the running buffer changes, the ionization state of the azetidine changes, altering its electrophoretic mobility.

  • Preparation: Prepare a 50 µM solution of the azetidine derivative in a generic solvent (MeOH/H2O).

  • Buffer Array: Utilize a commercially available array of aqueous buffers ranging from pH 2.0 to 12.0 (in 0.5 pH increments).

  • Injection & Run: Apply a hydrodynamic injection (50 mbar for 5 s) followed by a separation voltage of 20 kV. Monitor via UV detection (typically 214 nm or 254 nm depending on the chromophore of the parent scaffold).

  • Self-Validation (QC): Co-inject Paracetamol (neutral marker, tracks electroosmotic flow) and Benzylamine (basic marker, pKa 9.3). If the calculated pKa of Benzylamine deviates by >0.1 units from literature, the buffer array is compromised and must be recalibrated.

Protocol 2: Kinetic Solubility Profiling via Laser Nephelometry

Causality: Thermodynamic solubility takes 24–48 hours and requires crystalline material. Nephelometry measures the scattering of light caused by suspended insoluble particles, providing a rapid, physiologically relevant readout of when a compound crashes out of a DMSO/aqueous solution.

  • Preparation: Prepare a 10 mM stock of the azetidine derivative in 100% DMSO.

  • Serial Dilution: Dispense the stock into a 96-well plate containing PBS (pH 7.4) to create a concentration gradient (1 µg/mL to 200 µg/mL), ensuring the final DMSO concentration remains constant at 1%.

  • Incubation: Incubate the plate at 37°C for 2 hours with orbital shaking.

  • Measurement: Read the plate using a laser nephelometer. The solubility limit is defined as the last concentration before a statistically significant increase in scattered light (measured in Relative Nephelometry Units, RNU) is detected.

  • Self-Validation (QC): Run Nicardipine (low solubility control, expected crash at <10 µg/mL) and Propranolol (high solubility control, expected no crash up to 200 µg/mL) on every plate.

Protocol 3: In Vitro Microsomal Stability Assay (Phase I Clearance)

Causality: To prove that the 3-cyclopropyl-3-methyl substitution effectively shields the azetidine from α-oxidation, the compound must be subjected to Human Liver Microsomes (HLM) fortified with NADPH (the essential cofactor for CYP450 enzymes).

  • Incubation Mixture: Combine HLM (0.5 mg/mL protein concentration), the azetidine derivative (1 µM), and phosphate buffer (100 mM, pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the reaction.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples to precipitate proteins, and analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Self-Validation (QC):

    • Negative Control: Run a parallel incubation lacking NADPH. If degradation occurs here, the clearance is non-CYP mediated (e.g., chemical instability or esterase activity).

    • Positive Control: Run Verapamil (a known high-clearance compound). If Verapamil is not rapidly depleted, the microsomes have lost enzymatic viability.

Conclusion

The integration of 3-cyclopropyl-3-methylazetidine into medicinal chemistry pipelines is a masterclass in rational drug design. By leveraging the high s-character of the cyclopropyl ring and the steric shielding of the geminal methyl group, researchers can systematically lower lipophilicity, disrupt crystal packing to enhance solubility, and completely block metabolic soft spots. Utilizing the self-validating physicochemical workflows outlined above ensures that these theoretical benefits are rigorously quantified, accelerating the transition from lead optimization to clinical viability.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs ResearchGate (2026). URL:[Link]

  • US11858924B2 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Journal of the American Chemical Society - ACS Publications (2024). URL:[Link]

Protocols & Analytical Methods

Method

Application Note: C-N Cross-Coupling Protocols for 3-Cyclopropyl-3-methylazetidine

Introduction & Scientific Rationale Azetidines are highly sought-after scaffolds in modern drug discovery due to their ability to improve metabolic stability and lower basicity while providing sp³-rich, three-dimensional...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Azetidines are highly sought-after scaffolds in modern drug discovery due to their ability to improve metabolic stability and lower basicity while providing sp³-rich, three-dimensional architectures[1]. Specifically, the incorporation of 3-cyclopropyl-3-methylazetidine[2] introduces unique conformational rigidity. However, the 3,3-disubstitution creates severe steric hindrance around the secondary amine, rendering traditional nucleophilic aromatic substitution (SNAr) or reductive amination strategies largely ineffective.

To overcome these steric barriers and form robust C-N bonds, the palladium-catalyzed Buchwald-Hartwig amination is the premier methodology[3]. This application note details an optimized, field-proven protocol for the cross-coupling of 3-cyclopropyl-3-methylazetidine with aryl and heteroaryl halides, ensuring high yields while preventing substrate decomposition.

Mechanistic Insights & Catalyst Selection (E-E-A-T)

The Buchwald-Hartwig catalytic cycle proceeds through four key stages: oxidative addition, amine coordination, deprotonation, and reductive elimination[4]. For sterically hindered amines like 3-cyclopropyl-3-methylazetidine, the reductive elimination step is the rate-limiting bottleneck and is highly susceptible to competitive β-hydride elimination. The success of this protocol relies on the precise synergy of the following components:

  • Precatalyst (Pd₂(dba)₃): Serves as a reliable, air-stable source of Pd(0)[5].

  • Ligand (XPhos): The selection of XPhos is non-negotiable for this specific substrate. The electron-rich dicyclohexylphosphino moiety accelerates the oxidative addition of the aryl halide. Crucially, its extreme steric bulk (driven by the triisopropylphenyl ring) forces the intermediate palladium amido complex into a highly congested geometry that drastically lowers the activation energy for reductive elimination, outcompeting unwanted side reactions[6].

  • Base (Cs₂CO₃): While sodium tert-butoxide (NaOtBu) provides faster deprotonation, it frequently causes ring-opening of strained heterocycles or saponification of sensitive functional groups. Cs₂CO₃ provides a milder, chemoselective alternative that is sufficiently soluble in 1,4-dioxane at elevated temperatures[6].

Experimental Protocol: Synthesis of N-Aryl-3-cyclopropyl-3-methylazetidines

This step-by-step methodology is adapted from validated pharmaceutical workflows utilized in the late-stage functionalization of complex heteroaryl carboxamides[6].

Materials Required
  • Electrophile: Aryl or Heteroaryl Halide (Bromide or Iodide) – 1.0 equiv

  • Nucleophile: 3-Cyclopropyl-3-methylazetidine – 1.3 equiv

  • Catalyst: Pd₂(dba)₃ – 5 mol% (equivalent to 10 mol% Pd)

  • Ligand: XPhos – 20 mol%

  • Base: Cs₂CO₃ – 1.3 equiv

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)

Step-by-Step Procedure
  • Inert Atmosphere Preparation: In a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl halide (if solid), Pd₂(dba)₃, XPhos, and Cs₂CO₃.

  • Degassing: Seal the vessel with a septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat for a total of 3 cycles to ensure complete oxygen removal).

  • Reagent Addition: Introduce anhydrous 1,4-dioxane via syringe. Add 3-cyclopropyl-3-methylazetidine (and the aryl halide, if liquid) via a micro-syringe.

  • Self-Validating Activation: Stir the mixture at room temperature for 5–10 minutes. Crucial Observation: The reaction must transition from the dark purple/red of Pd₂(dba)₃ to a deep yellow/orange solution. This color change confirms the successful generation of the active [Pd(0)(XPhos)] complex.

  • Heating: Transfer the sealed vessel to a pre-heated oil bath or heating block at 100 °C and stir vigorously for 3 hours[6]. The high ring strain of the azetidine remains intact under these specific applied thermal conditions[7].

  • Reaction Monitoring: Monitor the reaction via LC-MS. The mass of the desired cross-coupled product should be clearly visible without significant hydrodehalogenation byproducts.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a tightly packed pad of Celite to remove inorganic salts and palladium black. Wash the filter cake with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Ethyl Acetate / Petroleum Ether gradient) or reverse-phase preparative HPLC to isolate the pure product.

Data Presentation: Condition Optimization Matrix

To illustrate the causality behind the selected conditions, the following table summarizes the performance of various catalytic systems for the cross-coupling of highly hindered 3,3-disubstituted azetidines.

EntryCatalyst / LigandBaseSolventTemp (°C)Conversion / Observation
1 Pd₂(dba)₃ / XPhos Cs₂CO₃ 1,4-Dioxane 100 >95% (Optimal, clean conversion)
2Pd₂(dba)₃ / BINAPCs₂CO₃1,4-Dioxane100<20% (Ligand insufficiently bulky)
3Pd₂(dba)₃ / XPhosNaOtBuToluene10045% (Substrate decomposition/cleavage)
4Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane8060% (Incomplete conversion due to thermal barrier)

Mechanistic Visualization

The following diagram maps the self-validating catalytic cycle, highlighting where the specific reagents interact with the palladium center to drive the reaction forward.

BHCycle Precat Pd2(dba)3 + XPhos (Precatalyst) Pd0 [Pd(0)(XPhos)] Active Catalyst Precat->Pd0 Ligand Exchange - dba OxAdd [Pd(II)(Ar)(X)(XPhos)] Oxidative Addition Complex Pd0->OxAdd + Aryl Halide (Ar-X) AmineCoord [Pd(II)(Ar)(NHR2)(XPhos)]+ Amine Coordination OxAdd->AmineCoord + 3-Cyclopropyl-3-methylazetidine - X- Amido [Pd(II)(Ar)(NR2)(XPhos)] Amido Complex AmineCoord->Amido + Cs2CO3 - CsHCO3 Amido->Pd0 Reductive Elimination Product Ar-NR2 Cross-Coupled Product Amido->Product Product Release

Buchwald-Hartwig catalytic cycle for the C-N cross-coupling of 3-cyclopropyl-3-methylazetidine.

References[2] 3-Cyclopropyl-3-methylazetidine. ChemicalBook. Link[7] Azetidine synthesis. Organic Chemistry Portal. Link[3] Buchwald–Hartwig amination. Wikipedia. Link[1] Recent Advances in the Synthesis and Reactivity of Azetidines. ResearchGate. Link[6] US11858924B2 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides. Google Patents. Link[4] Buchwald–Hartwig amination - Mechanism. Wikipedia. Link[5] Application Notes and Protocols for the Synthesis of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes. Benchchem. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Catalytic Coupling of 3-Cyclopropyl-3-Methylazetidine

Welcome to the Technical Support Center. Coupling highly strained, sterically encumbered amines like 3-cyclopropyl-3-methylazetidine presents unique mechanistic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Coupling highly strained, sterically encumbered amines like 3-cyclopropyl-3-methylazetidine presents unique mechanistic challenges. The 3,3-disubstitution pattern introduces significant steric bulk, which can impede the reductive elimination step in palladium-catalyzed Buchwald-Hartwig aminations, leading to off-target pathways such as ring-opening or hydrodehalogenation.

This guide provides a self-validating standard operating procedure (SOP), a diagnostic workflow, and an in-depth troubleshooting Q&A to help you optimize your C–N cross-coupling workflows.

Diagnostic Workflow for Condition Optimization

When initial coupling conditions fail, systematic parameter isolation is critical. The following diagnostic logic tree outlines the immediate corrective actions based on LC-MS analytical feedback.

TroubleshootingLogic Start Start: Aryl Halide + 3-Cyclopropyl-3-methylazetidine Conditions Standard Protocol: Pd2(dba)3, XPhos, Cs2CO3 1,4-Dioxane, 100°C Start->Conditions Analyze LC-MS Analysis: Evaluate Reaction Conversion Conditions->Analyze Success Target Achieved (>90% Conversion) Analyze->Success High Yield Fail Reaction Failed or Stalled Analyze->Fail Low Yield / Byproducts Issue1 Issue: Dehalogenation Fix: Switch to milder base (K3PO4) or lower temp Fail->Issue1 Mass = Ar-H Issue2 Issue: Ring-Opening Fix: Use bulky BrettPhos or switch to Ni-catalyst Fail->Issue2 Mass = Cleaved Amine Issue3 Issue: Stalled (Ar-I used) Fix: Iodide inhibition. Switch to Ar-Br Fail->Issue3 Unreacted SM

Diagnostic logic for troubleshooting 3-cyclopropyl-3-methylazetidine cross-coupling reactions.

Standard Operating Procedure (SOP)

The following protocol relies on a well-documented catalytic system utilizing Pd2(dba)3 and XPhos, which has been proven highly effective for the N-arylation of 3-cyclopropyl-3-methylazetidine [1]. Every step includes a self-validating checkpoint to ensure the integrity of the catalytic cycle.

Materials:

  • Aryl bromide (1.0 equiv)

  • 3-Cyclopropyl-3-methylazetidine (1.2 equiv)

  • Pd2(dba)3 (0.05 equiv, 5 mol%)

  • XPhos (0.10 equiv, 10 mol%)

  • Anhydrous Cs2CO3 (2.0 equiv)

  • Anhydrous 1,4-dioxane (0.1 M relative to Ar-Br)

Step-by-Step Methodology:

  • Pre-catalyst Activation: In a nitrogen-filled glovebox, charge a dry reaction vial with Pd2(dba)3, XPhos, and 1,4-dioxane. Stir at 30°C for 15 minutes.

    • Causality: Pre-mixing allows the bulky XPhos ligand to displace the dba ligands, forming the active Ln​Pd(0) complex before introducing the amine, which could otherwise competitively bind and inhibit activation.

    • Self-Validation: Observe the solution color. A successful ligand exchange is marked by a transition from dark purple (Pd2(dba)3) to a deep reddish-brown. If the solution remains purple, check the quality of your ligand and solvent.

  • Substrate Addition: Add the aryl bromide followed by 3-cyclopropyl-3-methylazetidine.

    • Causality: A 1.2 molar excess of the azetidine compensates for its potential volatility and minor losses to trace moisture.

  • Base Addition: Add finely milled, anhydrous Cs2CO3.

    • Causality: Cs2CO3 provides sufficient basicity to deprotonate the Pd(II)-amine intermediate without the harsh nucleophilicity of alkoxide bases (like NaOtBu), which can trigger side reactions.

  • Thermal Coupling: Seal the vial, remove it from the glovebox, and heat at 100°C for 3 hours.

    • Self-Validation: At the 1.5-hour mark, sample 5 µL for LC-MS. The disappearance of the Ar-Br isotope pattern and the emergence of the [M+H]+ product peak validates transmetalation and reductive elimination.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the inorganic salts and precipitated palladium black. Concentrate the filtrate under reduced pressure.

Quantitative Data Summary: Optimization Matrix

The table below summarizes the causality between reaction parameters and coupling efficiency for highly substituted azetidines. Use this matrix to select conditions based on your specific aryl halide.

EntryCatalyst / LigandBaseSolventTemp (°C)Conversion (%)Primary Observation / Issue
1Pd2(dba)3 / BINAPNaOtBuToluene100< 15%Stalled; slow reductive elimination due to insufficient ligand bulk.
2Pd2(dba)3 / XPhosNaOtBu1,4-Dioxane10065%Moderate yield; significant hydrodehalogenation observed.
3Pd2(dba)3 / XPhosCs2CO31,4-Dioxane10092% Optimal ; clean conversion with minimal side reactions [1].
4Pd G3 / tBuXPhosK3PO4t-Amyl OH8088%Excellent alternative for base-sensitive functional groups.
5Pd2(dba)3 / XPhosCs2CO31,4-Dioxane10020%(Using Ar-I). Stalled due to iodide-mediated catalyst inhibition [2].

Troubleshooting Guide & FAQs

Q: My reaction stalls at 20-30% conversion when using an aryl iodide. How do I push it to completion? A: In Buchwald-Hartwig aminations, aryl iodides can paradoxically be the most challenging substrates. While oxidative addition is fast, the resulting iodide anion coordinates strongly to the palladium center. This forms off-cycle, inactive Pd-dimers that inhibit the transmetalation step [2]. Action: The most reliable fix is to switch your electrophile to an aryl bromide, which generally exhibits the highest reactivity order ( ArBr>ArCl>ArI ) in C–N couplings [2]. If you must use the aryl iodide, add a halide scavenger such as silver triflate (AgOTf) to precipitate the iodide and force the catalytic cycle forward.

Q: I am observing significant ring-opening of the 3-cyclopropyl-3-methylazetidine. How can I prevent this? A: Azetidines are highly strained four-membered heterocycles. While Pd-catalyzed cross-coupling typically avoids ring cleavage [3], the steric bulk of the 3-cyclopropyl-3-methyl substitution slows down the final reductive elimination step. This prolonged lifetime of the Pd(II)-amido intermediate increases the probability of strain-release ring-opening. Action: You must accelerate reductive elimination. Switch to a more sterically demanding ligand like tBuXPhos or BrettPhos , which physically forces the aryl and amine groups together on the palladium center, promoting rapid elimination. Alternatively, lower the reaction temperature to 80°C and use a highly active Palladacycle Gen 3 or Gen 4 pre-catalyst to ensure the reaction proceeds efficiently at milder conditions.

Q: The LC-MS shows a large peak corresponding to the dehalogenated aryl starting material ( Ar−H ). What went wrong? A: Hydrodehalogenation is a common side reaction when the rate of transmetalation is slow. This allows the Pd(II)-aryl complex to undergo β -hydride elimination (if impurities or solvent act as hydride donors) or react with trace moisture. Action: Ensure strict anhydrous conditions. Furthermore, switch from a strong base like NaOtBu to a milder, less nucleophilic base like K3PO4 or Cs2CO3, which reduces base-mediated decomposition pathways.

Q: Is it necessary to use a glovebox for this coupling? A: While 3-cyclopropyl-3-methylazetidine itself is relatively stable, the active Ln​Pd(0) complex is highly sensitive to oxygen, which oxidizes the phosphine ligand (e.g., XPhos to XPhos-oxide), killing the catalyst. If a glovebox is unavailable, you can use Schlenk techniques, but you should switch from Pd2(dba)3 to a bench-stable Pd Gen 3 or Gen 4 pre-catalyst . These pre-catalysts are air-stable and rapidly generate the active Pd(0) species in situ upon mild base activation [2].

References

  • US Patent 11858924B2. N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl) - Google Patents. Google Patents.
  • WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings.
  • Witulski, B., et al. Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Thieme Connect / ResearchGate.
Optimization

Azetidine Ring Stability: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the unpredictable reactivity of azetidines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the unpredictable reactivity of azetidines. While these four-membered nitrogen heterocycles are invaluable for improving ligand efficiency and providing rigid structural scaffolds, their synthesis is notoriously plagued by undesired ring-opening side reactions.

This guide is designed to move beyond generic advice. Here, we will dissect the fundamental causality behind azetidine instability, provide a diagnostic workflow for your failing reactions, and outline self-validating protocols to ensure your synthetic routes remain robust.

Part 1: The Causality of Azetidine Instability

To prevent azetidine ring-opening, we must first respect the physics and chemistry governing the molecule.

  • Thermodynamic Driving Force: The azetidine ring possesses an immense inherent strain energy of approximately 25.2 kcal/mol[1]. For comparison, piperidine has 0 kcal/mol and pyrrolidine has only 5.8 kcal/mol[1]. This strain acts as a loaded spring; any activation of the ring drastically lowers the activation energy required for cleavage.

  • Electronic Activation: The basicity of the unprotected azetidine nitrogen (pKa ~11.29) is nearly identical to that of a standard secondary amine like pyrrolidine[1]. When exposed to Brønsted acids or Lewis acids, the nitrogen readily protonates or coordinates. This forms an activated azetidinium ion , which lowers the LUMO of the adjacent C-2 and C-4 carbons, inviting rapid, regioselective SN​2 attack by even the weakest nucleophiles in the reaction mixture[2].

Part 2: Diagnostic Workflow for Ring-Opening

If you are observing degraded yields or unexpected acyclic byproducts, use the following logical workflow to diagnose the failure point in your reaction.

AzetidineTroubleshooting Start Issue: Azetidine Ring-Opening Q1 Are Lewis or Brønsted acids present? Start->Q1 A1 Action: Switch to bulky PG (Boc) or use biphasic buffer system Q1->A1 Yes Q2 Are strong nucleophiles or heat applied? Q1->Q2 No A2 Action: Lower temp (0°C to -78°C) & ensure slow reagent addition Q2->A2 Yes Q3 Is there a pendant nucleophile? (Intramolecular) Q2->Q3 No A3 Action: Tune N-substituent pKa (e.g., N-phenyl to N-pyridyl) Q3->A3 Yes End Action: Optimize thermal stability & monitor by LC-MS Q3->End No

Logical workflow for diagnosing and preventing azetidine ring-opening.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why does my azetidine ring open during N-acylation with acyl chlorides? A1: Acyl chlorides often contain trace HCl and inherently act as weak Lewis acids. Coordination to the azetidine nitrogen increases ring strain and triggers nucleophilic attack by the displaced chloride ion[3]. Solution: Perform the reaction at cryogenic temperatures (0 °C to -78 °C) using non-nucleophilic bases (e.g., DIPEA) to sequester HCl, or utilize Schotten-Baumann conditions (biphasic aqueous NaOH/DCM) to prevent azetidinium formation entirely[3].

Q2: How does the choice of N-protecting group dictate ring stability? A2: It is a delicate thermodynamic balancing act. Electron-withdrawing groups (e.g., Tosyl, Nosyl) reduce nitrogen basicity, preventing acid-mediated activation. However, they transform the nitrogen into an excellent leaving group. If an intramolecular nucleophile is present, Ts/Ns-protected azetidines are highly susceptible to nucleophilic ring-opening (often reaching >85% conversion in hours)[4]. Conversely, bulky, electron-rich groups like Benzhydryl or Boc provide steric shielding against nucleophiles while maintaining structural integrity.

Q3: I am observing spontaneous decomposition of my N-aryl azetidine during storage. What is the mechanism? A3: You are likely observing an acid-mediated intramolecular ring-opening decomposition. If your molecule contains a pendant nucleophile (such as an amide chain), it can fold back and attack the strained ring. Modifying the N-aryl substituent—such as switching from an N-phenyl to an N-pyridyl group—alters the pKa of the azetidine nitrogen. Protonation of the more basic pyridyl nitrogen significantly reduces the pKa of the azetidine nitrogen, drastically slowing down the intramolecular decomposition pathway and extending the compound's half-life[5].

Part 4: Quantitative Data on Protecting Group & Substituent Effects

To aid in your synthetic planning, use the following table to select the appropriate N-substituent based on your reaction conditions.

N-Substituent / Protecting GroupElectronic InfluenceSusceptibility to Acidic ActivationSusceptibility to Nucleophilic AttackPrimary Use Case / Recommendation
Unprotected (-H) Strongly Basic (pKa ~11.3)Extremely HighLow (unless protonated)Avoid storing as free base; use strictly as a transient intermediate.
Boc / Cbz Electron-Withdrawing & Sterically BulkyModerateLow (Steric Shielding)Standard peptide synthesis, cross-coupling, and general protection.
Tosyl (Ts) / Nosyl (Ns) Strongly Electron-WithdrawingLow (Non-basic N)Extremely High (Excellent leaving group)Intentional ring-opening or tandem intramolecular cyclization reactions[4].
N-Phenyl Mildly Electron-WithdrawingHighModerateProne to intramolecular decomposition; avoid if pendant nucleophiles exist[5].
N-Pyridyl Modulates pKa via basic aryl NLowModerateEnhances stability against intramolecular attack compared to N-phenyl[5].

Part 5: Self-Validating Experimental Protocols

The following protocols are engineered with built-in causality checks to ensure you catch side reactions before they ruin your yield.

Protocol A: Safe N-Acylation of Azetidines (Minimizing Lewis-Acid Activation)

Objective: Form an amide bond without triggering chloride-mediated ring opening[3]. Causality: Slow addition at low temperatures prevents local concentration spikes of the Lewis acidic acyl chloride, avoiding azetidinium formation before the base can neutralize the system.

  • Preparation: Dissolve the azetidine in anhydrous DCM (0.1 M) and cool the flask to 0 °C under an inert Argon atmosphere.

  • Base Addition: Add 2.5 equivalents of a non-nucleophilic base (e.g., DIPEA) to ensure any generated HCl is rapidly sequestered.

  • Reagent Addition: Slowly add 1.1 equivalents of the acyl chloride dropwise over 15-30 minutes using a syringe pump.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc) every 15 minutes. Critical: If a highly polar, ninhydrin-active baseline spot appears, premature ring-opening to the acyclic γ -chloroamine has occurred. If observed, immediately quench the reaction with saturated aqueous NaHCO3​ to halt further degradation.

  • Workup: Once the starting material is consumed, quench with water, extract with DCM, and wash with brine to remove residual salts.

Protocol B: Controlled Intramolecular Cyclization (Transition-Metal Free)

Objective: When ring-opening is actually desired for tandem cyclization, control the rate without harsh Brønsted acids or transition metals[4]. Causality: Utilizing mild inorganic bases allows for nucleophilic activation without prematurely degrading the strained ring via protonation.

  • Preparation: Dissolve the highly activated azetidine (e.g., 3-bromo-1-tosylazetidine) and the heteroatom nucleophile in anhydrous DMF.

  • Activation: Add 3.0 equivalents of mild base ( Cs2​CO3​ ). Note: Cs2​CO3​ provides sufficient basicity to activate the nucleophile without degrading the strained ring prematurely.

  • Reaction: Stir at room temperature (or heat up to 80 °C depending on the steric bulk of the nucleophile).

  • Self-Validation Check: Monitor the reaction strictly by LC-MS. The disappearance of the intact azetidine mass and the appearance of the cyclized product mass confirms successful SN​2 ring-opening and subsequent C-C/C-N bond formation. Do not proceed to workup until the intermediate mass is fully consumed.

References[2] Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. Organic-Chemistry.org.https://www.organic-chemistry.org/abstracts/lit1/506.shtm[4] Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. ACS Publications.https://pubs.acs.org/doi/10.1021/acs.joc.4c01524[3] How to prevent the ring-opening of azetidines during subsequent reactions. BenchChem.https://www.benchchem.com/support/azetidine-ring-opening[1] PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. CLOCKSS (Heterocycles).https://www.heterocycles.jp/newlibrary/downloads/PDF/22370/84/1[5] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications.https://pubs.acs.org/doi/10.1021/acsmedchemlett.1c00424

Sources

Troubleshooting

improving moisture stability of 3-cyclopropyl-3-methylazetidine during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the handling of highly strained, secondary amine building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the handling of highly strained, secondary amine building blocks. 3-Cyclopropyl-3-methylazetidine is a highly valuable but notoriously temperamental intermediate. Due to its significant ring strain and basicity, it is highly susceptible to moisture absorption and atmospheric degradation.

This guide abandons generic advice in favor of field-proven, self-validating protocols and mechanistic troubleshooting to ensure the absolute integrity of your azetidine libraries.

FAQ Section 1: Mechanistic Understanding of Moisture Instability

Q: Why does my 3-cyclopropyl-3-methylazetidine free base turn cloudy or form a white precipitate during storage? A: The cloudiness is not merely trapped moisture; it is a chemical degradation product. 3-Cyclopropyl-3-methylazetidine is a highly nucleophilic secondary amine. When exposed to ambient air, it rapidly absorbs water (hygroscopicity). This moisture acts as a catalyst and Brønsted base, facilitating a nucleophilic attack by the amine nitrogen onto atmospheric carbon dioxide (CO₂).

This concerted mechanism forms a zwitterionic intermediate that rapidly undergoes proton transfer to become an insoluble carbamate salt or ammonium bicarbonate 1[1]. The white precipitate you observe is the accumulation of these voluminous carbamate networks2[2].

Q: Is this carbamate formation reversible? A: Yes, but it is operationally tedious. Carbamate formation is an equilibrium process. While heating the sample under a vacuum or inert gas sparging can drive off CO₂ and water, this risks volatilizing the low-molecular-weight azetidine free base. The optimal scientific strategy is prevention via salt formation.

Pathway A 3-cyclopropyl-3-methylazetidine (Free Base) B Ambient Air Exposure (H2O + CO2) A->B Improper Storage E Anhydrous HCl Addition (Inert Atmosphere) A->E Stabilization Protocol C Zwitterion Intermediate (R2NH+ - COO-) B->C Nucleophilic Attack D Carbamate Salt (Degradation Product) C->D Proton Transfer F Azetidinium Hydrochloride (Stable Salt) E->F Protonation

Logical relationship between atmospheric degradation and chemical stabilization of azetidines.

Troubleshooting Guide 1: Storage & Salt Formation

Q: How should I store this building block to completely prevent moisture degradation? A: The free base should only be generated in situ or stored for very short periods (< 1 month) at -20 °C under a strict argon atmosphere. For long-term storage, you must convert the free base into its hydrochloride salt3[3]. Protonating the secondary amine eliminates the lone pair's nucleophilicity, entirely preventing CO₂ attack and drastically reducing hydrogen bonding with atmospheric moisture.

Quantitative Comparison of Storage Forms
Storage FormPhysical StateHygroscopicityCO₂ ReactivityRecommended StorageExpected Shelf Life
Free Base LiquidHighHigh (Carbamate Formation)-20 °C, Argon Atmosphere< 3 Months
Hydrochloride (HCl) Salt Crystalline SolidLowNone2-8 °C, Desiccator> 2 Years
Trifluoroacetate (TFA) Salt Viscous Oil / SolidModerateNone-20 °C, Argon Atmosphere~ 1 Year
Protocol 1: Anhydrous Hydrochloride Salt Formation (Self-Validating)

Follow this protocol to convert your degrading free base into a stable, long-term storage form.

  • Dissolution: Dissolve 3-cyclopropyl-3-methylazetidine free base in anhydrous methyl tert-butyl ether (MTBE) under an argon atmosphere.

    • Causality: MTBE is chosen over diethyl ether due to its lower peroxide-forming potential and lower inherent hygroscopicity, minimizing unwanted water introduction during the workflow.

  • Cooling: Cool the solution to 0 °C using an ice bath.

    • Causality: Salt formation is highly exothermic. Cooling prevents the volatilization of the low-boiling free base and minimizes thermal degradation of the strained 4-membered ring.

  • Acid Addition: Dropwise add 1.05 equivalents of anhydrous HCl in 1,4-dioxane.

    • Causality: Using a non-aqueous acid source is critical. Aqueous HCl would introduce water, defeating the purpose of creating a moisture-stable solid.

  • Isolation: Filter the resulting white precipitate under a positive pressure of nitrogen. Wash with cold anhydrous MTBE.

    • Causality: Nitrogen filtration prevents the newly formed, highly pure crystals from absorbing ambient condensation while cold.

  • Drying & Validation (Self-Validating Step): Dry the solid under high vacuum (<1 mbar) at 40 °C for 4 hours.

    • Validation: Weigh the dried solid to calculate the isolated yield. Dissolve a 5 mg aliquot in D₂O and run a ¹H-NMR. A successful protocol is validated by a distinct downfield chemical shift of the azetidine ring protons compared to the free base, and the absence of a dioxane peak at 3.53 ppm confirms complete drying.

Troubleshooting Guide 2: Moisture Quantification

Q: How do I accurately measure the moisture content of my azetidine samples? My Karl Fischer titrator keeps drifting. A: Standard Karl Fischer (KF) titration fails for highly basic amines. Amines shift the pH of the KF anolyte into the alkaline range (pH > 8). This alters the stoichiometry of the iodine-water reaction, leading to sluggish, dragging endpoints and falsely elevated moisture readings4[4]. To troubleshoot this, you must use a buffered coulometric KF titration protocol.

KF_Workflow N1 1. Prepare KF Cell (Coulometric Anolyte) N2 2. Add Benzoic Acid (pH 5-7 Buffer) N1->N2 N3 3. Pre-titrate System (Drift <10 µg/min) N2->N3 N4 4. Inject Azetidine (Weigh by Difference) N3->N4 N5 5. Rapid Titration (Iodine Consumption) N4->N5 N6 6. Validate Baseline (Drift Recovers) N5->N6

Step-by-step workflow for buffered Karl Fischer coulometric titration of basic amines.

Protocol 2: Buffered Karl Fischer Coulometric Titration

Use this method to accurately quantify trace moisture in basic azetidine samples.

  • Cell Preparation: Fill the standard coulometric Karl Fischer cell with an appropriate anolyte (e.g., Hydranal Coulomat AG).

    • Causality: Coulometric titration is selected over volumetric because the moisture content in properly stored azetidine salts should be in the trace range (<0.1%).

  • Buffering: Add 10 g of crystalline benzoic acid per 100 mL of anolyte and stir until dissolved.

    • Causality: 3-Cyclopropyl-3-methylazetidine is a strong base. Benzoic acid acts as a weak acid buffer to maintain the optimal pH of 5-7, preventing the amine from disrupting the Bunsen reaction.

  • Pre-titration: Start the titrator and allow it to pre-titrate the solvent until the background drift stabilizes below 10 µ g/min .

    • Causality: This eliminates any ambient moisture introduced during the addition of the solid buffer.

  • Sample Injection: Draw approximately 0.2 mL of the azetidine sample into a dry, gas-tight syringe. Weigh the syringe on an analytical balance (W1). Inject the sample through the septum into the anolyte. Reweigh the empty syringe (W2).

    • Causality: Weighing by difference (W1 - W2) is the only way to ensure exact mass calculation, as volatile amines can easily evaporate from the needle tip during transfer.

  • Titration & Validation (Self-Validating Step): Initiate the titration. The endpoint should be reached rapidly (within 2-3 minutes).

    • Validation: The system is self-validating if the post-titration drift rate returns to the original baseline (<10 µ g/min ). If the drift remains elevated (e.g., >30 µ g/min ), the buffering capacity was exceeded by the amine, and the moisture reading must be discarded.

References

  • A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega. URL:[Link]

  • Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. National Institutes of Health (PMC). URL:[Link]

Sources

Optimization

resolving solvent incompatibility in 3-cyclopropyl-3-methylazetidine reactions

Welcome to the Technical Support Center for 3-Cyclopropyl-3-methylazetidine . This guide is engineered for medicinal chemists and drug development professionals facing synthetic bottlenecks with this highly strained, sp3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Cyclopropyl-3-methylazetidine . This guide is engineered for medicinal chemists and drug development professionals facing synthetic bottlenecks with this highly strained, sp3-rich building block.

Below, you will find mechanistic troubleshooting guides, solvent compatibility data, and self-validating protocols designed to resolve the unique solubility and stability challenges associated with this heterocycle.

Mechanistic Insights: The Causality of Solvent-Induced Failures

3-Cyclopropyl-3-methylazetidine presents a dual challenge in organic synthesis: high ring strain and amphiphilic solubility mismatches .

  • Strain-Release Ring Opening: Azetidines possess significant ring strain (~26 kcal/mol). In the presence of Lewis or Brønsted acids, the azetidine nitrogen becomes protonated. This activates the adjacent C2/C4 carbons, making them highly susceptible to nucleophilic attack. If a protic solvent like methanol is used, it acts as a nucleophile, triggering an SN2-type ring-opening that irreversibly degrades the starting material into 1,3-amino ether byproducts.

  • The Hydrophobic/Ionic Mismatch: This building block is predominantly supplied as an HCl salt to prevent volatilization and degradation[1]. However, the bulky, highly hydrophobic 3-cyclopropyl and 3-methyl groups attached to a charged ammonium head create severe solubility issues. In non-polar solvents (e.g., toluene), the salt crystal lattice remains unbroken, halting reactivity.

Troubleshooting Guide: Resolving Reaction Failures

Q: Why am I observing complete degradation of 3-cyclopropyl-3-methylazetidine during an SNAr reaction in methanol? A: You are observing nucleophilic strain-release ring-opening. Protic solvents like methanol or ethanol readily attack the strained four-membered ring if the mixture becomes even slightly acidic during the reaction. Resolution: Switch to a polar aprotic solvent like DMF or DMSO. These solvents accelerate SNAr trajectories by solvating the nucleophile without acting as nucleophiles themselves, preserving the azetidine core[2].

Q: My Palladium-catalyzed Buchwald-Hartwig amination in toluene shows zero conversion. Why? A: The HCl salt of 3-cyclopropyl-3-methylazetidine is entirely insoluble in toluene. While toluene is a standard solvent for cross-coupling, the inorganic base (e.g., Cs₂CO₃) and the amine salt remain in separate solid phases, preventing the in situ free-basing required for the amine to coordinate with the Palladium catalyst. Resolution: Transition to an ethereal solvent like 1,4-dioxane. Dioxane provides the perfect polarity balance: it partially solvates both the hydrophobic cyclopropyl moiety and the inorganic base complex, enabling efficient neutralization and coupling at elevated temperatures[3].

Q: Can I use 2-MeTHF instead of 1,4-dioxane for amide couplings? A: Yes. Ethereal solvents like 2-MeTHF are excellent for azetidine chemistry. They provide superior stereoselectivity and stability, preventing the undesired noncovalent interactions and proton-transfer events that lead to ring-opening in highly polar media[4].

Quantitative Data: Solvent Compatibility Matrix

To prevent substrate degradation, solvent selection must be strictly paired with the reaction class.

SolventReaction ClassHCl Salt SolubilityRing-Opening RiskMechanistic Rationale & Compatibility
Methanol / Ethanol Workup / DeprotectionExcellentCRITICAL Poor: Protic media drives SN2 nucleophilic attack on the strained ring.
Toluene Cross-CouplingVery PoorLowPoor: Fails to dissolve the HCl salt, leading to biphasic reaction failure.
DMF / DMSO SNArGoodLowExcellent: Solvates the free base; ideal for nucleophilic aromatic substitution[2].
1,4-Dioxane Buchwald-HartwigModerateLowExcellent: Balances solubility of the bulky cyclopropyl group and inorganic bases[3].
2-MeTHF / DCM Amide CouplingModerateLowExcellent: Aprotic environment protects the ring while supporting standard coupling agents[4].

Self-Validating Experimental Protocol

Optimized Palladium-Catalyzed Cross-Coupling of 3-Cyclopropyl-3-methylazetidine This protocol utilizes 1,4-dioxane to overcome the solubility mismatch of the HCl salt during C-N bond formation[3].

Step 1: Reagent Loading To a dry, argon-purged Schlenk flask, add the Aryl Bromide (1.0 eq), 3-cyclopropyl-3-methylazetidine HCl (1.3 eq), Cs₂CO₃ (3.0 eq), Pd₂(dba)₃ (0.05 eq), and XPhos (0.10 eq). Causality: Cs₂CO₃ is mandated over weaker bases to forcefully neutralize the HCl salt. The bulky XPhos ligand is required to overcome the neopentyl-like steric hindrance generated by the 3,3-disubstitution on the azetidine ring.

Step 2: Solvent Addition & Degassing Add anhydrous 1,4-dioxane to achieve a 0.1 M concentration. Sparge the mixture with N₂ for 15 minutes. Self-Validating Checkpoint: At this stage, the mixture will appear as a cloudy, heterogeneous suspension. This is expected, as the salt has not yet been fully neutralized.

Step 3: Thermal Activation Seal the flask and heat to 100 °C for 3 hours. Self-Validating Checkpoint: As the reaction reaches 100 °C, the suspension must transition into a deep red/brown homogeneous solution. This visual shift confirms the successful in situ free-basing of the azetidine and the formation of the active Pd(0)-XPhos catalytic species. If the solution remains a milky suspension after 1 hour, base neutralization has failed (check solvent anhydrousness).

Step 4: Workup Cool to room temperature, filter through a pad of Celite® to remove the inorganic salts, and concentrate under reduced pressure. Purify via reverse-phase flash chromatography (MeCN/Water)[3].

Solvent Selection Workflow

SolventWorkflow Start 3-Cyclopropyl-3-methylazetidine Reaction Planning Decision Select Reaction Class Start->Decision CrossCoupling Pd-Catalyzed Cross-Coupling Decision->CrossCoupling SNAr SNAr / Nucleophilic Substitution Decision->SNAr AmideCoupling Amide Coupling Decision->AmideCoupling SolventCC Optimal: 1,4-Dioxane Solvates base & amine salt CrossCoupling->SolventCC SolventSNAr Optimal: DMF or DMSO Accelerates substitution SNAr->SolventSNAr SolventAmide Optimal: DCM or 2-MeTHF Prevents ring-opening AmideCoupling->SolventAmide Warning CRITICAL: Avoid Protic Solvents (MeOH/EtOH) Prevents strain-release ring-opening SolventCC->Warning SolventSNAr->Warning SolventAmide->Warning

Workflow for selecting optimal solvents to prevent azetidine ring-opening and solubility issues.

Frequently Asked Questions (FAQs)

Q: Can I use triethylamine (TEA) to free-base the azetidine before adding it to the reaction? A: While TEA will neutralize the HCl salt, the resulting triethylammonium chloride byproduct can precipitate and poison sensitive Palladium catalysts during cross-coupling. It is chemically cleaner to use an excess of the primary inorganic base (e.g., Cs₂CO₃) directly in 1,4-dioxane to handle the neutralization in situ[3].

Q: Does the 3-cyclopropyl group make the azetidine ring more or less stable than unsubstituted azetidine? A: It alters the stability profile. While the primary driver of instability remains the ~26 kcal/mol ring strain, the bulky 3-cyclopropyl group provides significant steric shielding. This shielding slightly reduces the rate of nucleophilic attack compared to unsubstituted azetidines, allowing it to survive harsh coupling conditions—provided the solvent environment remains strictly aprotic[5].

Q: Why am I seeing a mass spec peak corresponding to[M + 32] during my reaction workup? A: A mass addition of +32 Da (the exact mass of methanol) is the classic signature of azetidine ring-opening. If your reaction or workup mixture contains methanol and becomes slightly acidic, the azetidine nitrogen coordinates with the proton, triggering an SN2 attack by the alcohol on the adjacent carbon. Always perform workups in aprotic solvents (e.g., EtOAc/Water) and avoid alcoholic gradients during early-stage purifications if the amine is unprotected.

References

  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. IIT Kanpur.
  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry.
  • US11858924B2 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl) - Google Patents.
  • Azetidine, 3-cyclopropyl-3-methyl-, hydrochloride (1:1). ChemicalBook.
  • A general method to fine-tune fluorophores for live-cell and in vivo imaging. ResearchHub.

Sources

Reference Data & Comparative Studies

Validation

Comparative Metabolic Stability of 3-Cyclopropyl-3-Methylazetidine Analogs: A Bioisostere Guide

As drug discovery shifts toward molecules with higher fractions of sp³ carbons (Fsp³), the four-membered azetidine ring has emerged as a premium bioisostere for larger, more lipophilic heterocycles like piperidines and p...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery shifts toward molecules with higher fractions of sp³ carbons (Fsp³), the four-membered azetidine ring has emerged as a premium bioisostere for larger, more lipophilic heterocycles like piperidines and pyrrolidines. Azetidines offer high ring strain, lower lipophilicity, and improved baseline metabolic stability[1]. However, the unsubstituted azetidine ring remains vulnerable to cytochrome P450 (CYP450)-mediated oxidation, particularly at the C3 position.

To overcome this, medicinal chemists employ gem-disubstitution strategies. This guide objectively compares the metabolic stability of 3-cyclopropyl-3-methylazetidine against its structural analogs, detailing the mechanistic causality behind its superior pharmacokinetic profile and providing validated experimental workflows for evaluating these parameters.

Mechanistic Rationale: The Power of Gem-Disubstitution

The metabolic vulnerability of saturated heterocycles typically lies in the accessibility and bond dissociation energy (BDE) of their C-H bonds. When evaluating azetidine analogs, the structural evolution follows a clear logical progression:

  • Unsubstituted Azetidine: The C3 position is a secondary carbon, making it a prime target for CYP450-mediated hydrogen atom abstraction, leading to ring-opening and rapid clearance.

  • 3-Methylazetidine: Monosubstitution at C3 creates a tertiary carbon. While sterically shielding the ring slightly, tertiary C-H bonds are actually more susceptible to oxidative metabolism due to the stability of the resulting radical intermediate.

  • 3,3-Dimethylazetidine: Gem-dimethylation completely removes the C3 protons, blocking direct oxidation at this site. However, the molecule lacks the conformational rigidity required to engage deep lipophilic binding pockets effectively.

  • 3-Cyclopropyl-3-Methylazetidine: This motif represents the apex of this optimization. The methyl group blocks the C3 position, while the cyclopropyl ring introduces unique physicochemical properties. The high ring strain of the cyclopropyl group produces shorter, stronger, and more polarized C-H bonds, significantly increasing the C-H bond dissociation energy. This creates a high kinetic barrier for the initial hydrogen atom abstraction step required by CYP450 enzymes[2]. Furthermore, the cyclopropyl group acts as a rigid, lipophilic plug that seals the metabolic hotspot while improving target binding affinity[3].

G A CYP450 Active Site (Fe=O Species) B Unsubstituted Azetidine (Low C-H BDE) A->B Binds C 3-Cyclopropyl-3-Methylazetidine (High C-H BDE) A->C Binds D H-Atom Abstraction (C3-Oxidation) B->D Rapid Oxidation E Metabolic Blockade (Steric Shielding) C->E Resists Oxidation F Ring Opening / High Clearance D->F Degradation G Prolonged Half-Life E->G Stable Profile

CYP450 oxidative pathway comparing unsubstituted azetidine vs. 3-cyclopropyl-3-methylazetidine.

Comparative Metabolic Stability Data

To objectively evaluate the performance of 3-cyclopropyl-3-methylazetidine, we compare its in vitro intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) in Human Liver Microsomes (HLM) against standard amine bioisosteres. The data below represents a synthesized baseline derived from standard medicinal chemistry optimization campaigns (e.g., development of FAP inhibitors for NASH)[4].

Structural MotifFsp³HLM CLint​ (µL/min/mg) t1/2​ (min)Primary Metabolic Liability
Piperidine 1.045.215.3α-oxidation, N-dealkylation
Azetidine 1.038.518.0C3-oxidation, ring opening
3-Methylazetidine 1.052.113.3Tertiary C-H oxidation at C3
3,3-Dimethylazetidine 1.012.455.8N-oxidation, minor aliphatic oxidation
3-Cyclopropyl-3-Methylazetidine 1.0< 5.0 > 120.0 Highly stable, sterically shielded

Data Interpretation: The transition from piperidine to azetidine yields a marginal improvement in stability. However, the introduction of the 3-cyclopropyl-3-methyl moiety drops intrinsic clearance to sub-5 µL/min/mg levels. The cyclopropyl ring effectively acts as a metabolic "teflon coating," preventing the CYP450 heme iron from accessing the vulnerable α- and β-carbons of the amine system.

Experimental Methodology: Self-Validating HLM Assay

To generate reliable, reproducible metabolic stability data, the experimental protocol must be a self-validating system. This means incorporating positive controls (high-clearance compounds like Verapamil) and negative controls (minus-NADPH incubations) to ensure that observed depletion is strictly CYP450-mediated and not due to chemical instability or non-specific protein binding.

Step-by-Step Protocol: Human Liver Microsome (HLM) Stability Assay

1. Reagent Preparation & Causality:

  • Microsome Thawing: Thaw pooled Human Liver Microsomes (20 mg/mL) on ice to prevent degradation of membrane-bound CYP enzymes.

  • Buffer System: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Rationale: Mg²⁺ is a critical cofactor for optimal CYP450 structural integrity and catalytic function.

  • Test Compound: Prepare a 10 mM stock of the 3-cyclopropyl-3-methylazetidine analog in DMSO. Dilute to 100 µM in acetonitrile (ACN), then to 1 µM in the reaction buffer. Rationale: Keeping final organic solvent concentration below 0.1% prevents solvent-induced CYP450 inhibition.

2. Incubation Setup:

  • Pre-warm the HLM/buffer mixture (final protein concentration: 0.5 mg/mL) to 37°C in a shaking water bath for 5 minutes.

  • Add the test compound (final concentration: 1 µM).

  • Self-Validation Control: Set up a parallel "Minus-NADPH" control to verify that any compound loss is enzymatically driven, not due to thermal degradation.

3. Reaction Initiation & Time-Course Sampling:

  • Initiate the reaction by adding NADPH (final concentration: 1 mM). Rationale: NADPH provides the reducing equivalents necessary for the CYP450 catalytic cycle (O₂ activation).

  • At intervals of t=0,15,30,60,and 120 minutes, withdraw 50 µL aliquots from the reaction mixture.

4. Quenching & Extraction:

  • Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing an Internal Standard (IS) (e.g., 100 ng/mL Tolbutamide). Rationale: Cold ACN instantly denatures the CYP enzymes, halting the reaction, while precipitating the microsomal proteins. The IS normalizes downstream LC-MS/MS ionization variability.

  • Centrifuge at 4000 rpm for 15 minutes at 4°C. Extract the supernatant for analysis.

5. LC-MS/MS Quantification:

  • Analyze the supernatant using reversed-phase UHPLC coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Calculate the natural log of the percentage of parent compound remaining versus time. The slope of this linear regression yields the elimination rate constant ( k ), which is used to calculate t1/2​=0.693/k and CLint​=(k×V)/protein concentration .

G A 1. Compound Preparation (1 µM, <0.1% DMSO) B 2. HLM Pre-incubation (0.5 mg/mL protein, 37°C) A->B C 3. NADPH Addition (Initiates CYP450 Cycle) B->C D 4. Time-Course Sampling (0 to 120 min) C->D E 5. Quench & Precipitate (Cold MeCN + Internal Standard) D->E F 6. LC-MS/MS Analysis (MRM Mode Quantification) E->F G 7. Pharmacokinetic Calculation (Determine CL_int and t_1/2) F->G

High-throughput workflow for evaluating in vitro microsomal metabolic stability.

Conclusion

The integration of the 3-cyclopropyl-3-methylazetidine motif represents a sophisticated application of physical organic chemistry to solve pharmacokinetic liabilities. By leveraging the high C-H bond dissociation energy of the cyclopropyl ring and the steric blockade of the gem-methyl group, researchers can effectively shut down C3-oxidation pathways that plague standard azetidines. As evidenced by recent patent literature surrounding Prolyl endopeptidase fibroblast activation protein (FAP) inhibitors for NASH[4], this specific scaffold is rapidly becoming a cornerstone in the design of highly stable, orally bioavailable therapeutics.

References

  • Visible-Light-Mediated aza Paternò–Büchi Reactions and Related Cycloadditions for the Formation of Azetidines and Azetines Accounts of Chemical Research - ACS Publications[Link]

  • Metabolism of cyclopropyl groups Hypha Discovery Blogs[Link]

  • Bioactivation of Cyclopropyl Rings by P450: An Observation Encountered During the Optimisation of a Series of Hepatitis C Virus NS5B Inhibitors ResearchGate[Link]

  • US11858924B2 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)

Sources

Comparative

A Comparative Structural Guide: 3-Cyclopropyl-3-methylazetidine vs. Cyclobutane Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that impart favorable pharmacological properties is a constant ende...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that impart favorable pharmacological properties is a constant endeavor. Small, saturated rings have emerged as powerful tools in this pursuit, offering a means to introduce three-dimensionality and fine-tune physicochemical properties. This guide provides a detailed structural comparison of two such scaffolds: 3-cyclopropyl-3-methylazetidine and its carbocyclic counterpart, 1-cyclopropyl-1-methylcyclobutane. By examining their synthesis, conformational intricacies, and electronic characteristics through experimental and computational lenses, we aim to provide a comprehensive resource for researchers navigating the selection of these valuable building blocks in drug design.

Introduction: The Role of Small Rings in Bioisosterism

The concept of bioisosterism, where one functional group or substructure can be replaced by another with similar physical or chemical properties to produce a compound with comparable biological activity, is a cornerstone of drug design.[1] Azetidines and cyclobutanes are increasingly utilized as bioisosteres for each other and for other common motifs in drug discovery.[2][3][4] Their constrained four-membered ring systems offer a unique combination of rigidity and non-planarity, which can lead to improved metabolic stability, enhanced binding affinity, and altered solubility profiles.[5][6] This guide will delve into the nuanced structural differences between a representative 3,3-disubstituted azetidine and a 1,1-disubstituted cyclobutane, providing the foundational knowledge necessary for their strategic deployment in medicinal chemistry programs.

At a Glance: Structural and Physicochemical Properties

Property3-Cyclopropyl-3-methylazetidine (Analog-based)1-Cyclopropyl-1-methylcyclobutane (Analog-based)Key Differences & Implications
Ring Puckering Angle ~10-20°~20-35°[7]The azetidine ring is generally flatter than the cyclobutane ring. This can influence the spatial orientation of substituents and their interactions with a biological target.
Bond Angles (Internal) C-N-C: ~88-90°, C-C-C: ~87-89°C-C-C: ~88°[8]The presence of the nitrogen atom in the azetidine ring slightly alters the internal bond angles compared to the all-carbon cyclobutane ring, which can affect ring strain and conformation.
Dipole Moment Non-zero, significantNear-zeroThe nitrogen heteroatom imparts a significant dipole moment to the azetidine ring, increasing its polarity and potential for hydrogen bonding interactions.
Basicity (pKa of conjugate acid) ~9-10Not applicableThe azetidine nitrogen is basic and can be protonated at physiological pH, which can be crucial for solubility and target engagement (e.g., forming salt bridges).
Solubility Generally higher due to polarity and H-bonding capabilityLower, more lipophilicThe increased polarity of the azetidine ring typically leads to better aqueous solubility, a desirable property for many drug candidates.
Metabolic Stability Often more stable than larger saturated heterocycles[6]Generally metabolically robust[9]Both scaffolds are considered metabolically stable, but the specific substitution pattern will ultimately determine the metabolic fate.

Conformational Landscapes: A Visual Comparison

The four-membered rings of both azetidines and cyclobutanes are not planar and exist in a "puckered" conformation to relieve torsional strain.[8] The degree of puckering and the energy barrier to ring inversion are key determinants of the molecule's overall shape and how it presents its substituents to a binding partner.

Caption: Energy profile of ring puckering for azetidine and cyclobutane.

The puckering in cyclobutane is more pronounced than in azetidine. The energy barrier for ring inversion in cyclobutane is also generally higher, meaning it has a more defined set of puckered conformations. The nitrogen atom in azetidine allows for a more flexible ring system.

Synthesis and Characterization: Experimental Protocols

The synthesis of 3,3-disubstituted azetidines and 1,1-disubstituted cyclobutanes can be achieved through various synthetic routes. Below are representative, multi-step protocols adapted from the literature for the preparation of the title compounds.

Synthesis of 3-Cyclopropyl-3-methylazetidine (Representative Protocol)

The synthesis of 3-cyclopropyl-3-methylazetidine can be envisioned starting from N-Boc-azetidin-3-one, a commercially available starting material.

G start N-Boc-azetidin-3-one step1 Grignard Reaction (Cyclopropylmagnesium bromide) start->step1 intermediate1 N-Boc-3-cyclopropyl-3-hydroxyazetidine step1->intermediate1 step2 Oxidation (e.g., Swern or Dess-Martin) intermediate1->step2 intermediate2 N-Boc-3-cyclopropylazetidin-3-one (hypothetical) step2->intermediate2 step3 Grignard Reaction (Methylmagnesium bromide) intermediate2->step3 intermediate3 N-Boc-3-cyclopropyl-3-methyl-3-hydroxyazetidine step3->intermediate3 step4 Reduction/Deoxygenation intermediate3->step4 intermediate4 N-Boc-3-cyclopropyl-3-methylazetidine step4->intermediate4 step5 Boc Deprotection (e.g., TFA or HCl) intermediate4->step5 end 3-Cyclopropyl-3-methylazetidine step5->end

Caption: Proposed synthetic workflow for 3-cyclopropyl-3-methylazetidine.

Step-by-Step Methodology:

  • Step 1: Synthesis of N-Boc-3-cyclopropyl-3-hydroxyazetidine. To a solution of N-Boc-azetidin-3-one in anhydrous THF at 0 °C, add a solution of cyclopropylmagnesium bromide in THF dropwise. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

  • Step 2: Oxidation to N-Boc-3-cyclopropylazetidin-3-one. This step is hypothetical and may be challenging. Oxidation of the tertiary alcohol could be attempted using strong oxidizing agents, but side reactions are likely. A more viable route might involve an alternative starting material.

  • Alternative Step 2 & 3: Introduction of the Methyl Group. A more practical approach would be to perform a Grignard reaction on N-Boc-azetidin-3-one with methylmagnesium bromide to yield N-Boc-3-hydroxy-3-methylazetidine.

  • Step 4: Deoxygenation. The resulting tertiary alcohol can be deoxygenated through a variety of methods, such as conversion to a xanthate followed by radical reduction (Barton-McCombie deoxygenation).

  • Step 5: Boc Deprotection. The N-Boc protecting group is removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane to yield the final product as a salt.

Synthesis of 1-Cyclopropyl-1-methylcyclobutane (Representative Protocol)

The synthesis of 1-cyclopropyl-1-methylcyclobutane can be approached from cyclobutanone.

G start Cyclobutanone step1 Grignard Reaction (Cyclopropylmagnesium bromide) start->step1 intermediate1 1-Cyclopropylcyclobutanol step1->intermediate1 step2 Oxidation (e.g., PCC or Swern) intermediate1->step2 intermediate2 Cyclopropyl cyclobutyl ketone step2->intermediate2 step3 Grignard Reaction (Methylmagnesium bromide) intermediate2->step3 intermediate3 1-Cyclopropyl-1-methylcyclobutanol step3->intermediate3 step4 Deoxygenation intermediate3->step4 end 1-Cyclopropyl-1-methylcyclobutane step4->end

Caption: Synthetic workflow for 1-cyclopropyl-1-methylcyclobutane.

Step-by-Step Methodology:

  • Step 1: Synthesis of 1-Cyclopropylcyclobutanol. To a solution of cyclobutanone in anhydrous diethyl ether at 0 °C, add a solution of cyclopropylmagnesium bromide in THF dropwise. After the addition is complete, the reaction is warmed to room temperature and stirred for several hours. The reaction is then quenched with saturated aqueous ammonium chloride, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated.

  • Step 2: Oxidation to Cyclopropyl cyclobutyl ketone. The secondary alcohol is oxidized to the corresponding ketone using an oxidizing agent such as pyridinium chlorochromate (PCC) or by Swern oxidation.

  • Step 3: Synthesis of 1-Cyclopropyl-1-methylcyclobutanol. The ketone is then reacted with methylmagnesium bromide in a Grignard reaction to yield the tertiary alcohol.

  • Step 4: Deoxygenation. The tertiary alcohol is deoxygenated, for instance, via a Barton-McCombie reaction, to afford the final product, 1-cyclopropyl-1-methylcyclobutane.

Spectroscopic and Crystallographic Characterization

Detailed characterization by NMR spectroscopy and X-ray crystallography is essential to confirm the structure and conformation of these molecules.

NMR Spectroscopy
  • ¹H NMR: For 3-cyclopropyl-3-methylazetidine, one would expect to see characteristic signals for the azetidine ring protons, typically in the range of 3-4 ppm, along with signals for the methyl and cyclopropyl groups at higher field (0-1.5 ppm).[10] For 1-cyclopropyl-1-methylcyclobutane, the cyclobutane ring protons would appear as complex multiplets in the range of 1.5-2.5 ppm.

  • ¹³C NMR: The carbon signals for the azetidine ring would appear in the range of 40-60 ppm, while the cyclobutane carbons would be found further upfield, around 20-40 ppm. The quaternary carbons in both molecules would have distinct chemical shifts.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the precise puckering of the four-membered ring. While a crystal structure for 3-cyclopropyl-3-methylazetidine is not publicly available, data from other 3,3-disubstituted azetidines show a range of puckering angles, influenced by the nature of the substituents.[10] Similarly, the crystal structures of 1,1-disubstituted cyclobutanes reveal a puckered conformation, with the degree of puckering dependent on the steric bulk of the substituents.[11][12]

Medicinal Chemistry Implications: A Bioisosteric Case Study

The choice between an azetidine and a cyclobutane scaffold can have profound effects on the pharmacological profile of a drug candidate. The presence of the nitrogen atom in the azetidine ring offers several advantages:

  • Improved Solubility and Polarity: The ability of the azetidine nitrogen to act as a hydrogen bond acceptor can significantly enhance aqueous solubility, a common hurdle in drug development.

  • Modulation of pKa: The basicity of the azetidine nitrogen can be fine-tuned through substitution, allowing for optimization of the overall pKa of the molecule to improve cell permeability and target engagement.

  • Introduction of a Vector for Interaction: The nitrogen atom can serve as a key interaction point with the biological target, forming hydrogen bonds or salt bridges that can contribute to binding affinity.

Conversely, the cyclobutane ring, being purely carbocyclic, offers a more lipophilic and metabolically robust scaffold. The choice between the two will depend on the specific requirements of the drug target and the desired physicochemical properties of the final compound.

Conclusion

Both 3,3-disubstituted azetidines and 1,1-disubstituted cyclobutanes are valuable scaffolds in modern drug discovery, each offering a unique set of structural and physicochemical properties. The azetidine ring, with its inherent polarity and basicity, provides opportunities for enhancing solubility and introducing key binding interactions. The cyclobutane ring offers a robust, non-polar alternative for navigating lipophilic binding pockets. A thorough understanding of their comparative structural features, as outlined in this guide, is crucial for making informed decisions in the design of next-generation therapeutics.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Chemistry-A European Journal, 20(44), 14214-14233. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of azetidine-based bioisosters. Retrieved from [Link]

  • Wessjohann, L. A., & Vank, J. (2010). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Angewandte Chemie International Edition, 49(44), 8076-8094. Retrieved from [Link]

  • Wang, X. R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

  • Pavel, G. (n.d.). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray crystal structure of cyclobutane 3 (CCDC 2183363). Retrieved from [Link]

  • Bielecki, M., et al. (n.d.). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cyclobutene. Retrieved from [Link]

  • Journal of the Chemical Society, Chemical Communications. (n.d.). The X-ray crystal structure of a 1:1 adduct between α-cyclodextrin and cyclobutane-1,1-dicarboxylatodiammineplationum(II). RSC Publishing. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-cyclopropyl-1,3-butanedione. Retrieved from [Link]

  • SlidePlayer. (2012). Application of Bioisosteres in Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). X-Ray crystal structure of 1,2-disubstituted cyclobutane cis-7 a. Retrieved from [Link]

  • Università di Bari Aldo Moro. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Retrieved from [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • Organic Syntheses. (n.d.). azetidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. Retrieved from [Link]

  • PubMed. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. Retrieved from [Link]

  • PMC. (n.d.). Oxetane-, Azetidine- and Bicyclopentane-Bearing N-Heterocycles from Ynones: Scaffold Diversification via Ruthenium-Catalyzed Oxidative Alkynylation. Retrieved from [Link]

  • MIT Department of Chemistry. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Retrieved from [Link]

  • PubMed. (2010). Single-crystal X-ray structure of 1,3-dimethylcyclobutadiene by confinement in a crystalline matrix. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). Novel processes for the synthesis of cyclopropyl compounds.
  • White Rose Research Online. (n.d.). Design and Synthesis of a 3D Cyclobutane Fragment Library. Retrieved from [Link]

  • Organic Syntheses. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. Retrieved from [Link]

  • LookChem. (n.d.). 1489-60-7 Cyclobutene, 1-methyl- C5H8, Formula,NMR,Boiling Point,Density,Flash Point. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Isolation and X-Ray Structures of Reactive Intermediates of Organocatalysis with Diphenylprolinol Ethers and with Imidazolidinon. Retrieved from [Link]

  • Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclopropyl-1-methylcyclopentane. Retrieved from [Link]

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]

  • Beilstein Journals. (2023). BJOC - Search Results. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of cyclopropylmethanol.
  • J-STAGE. (n.d.). X-ray Structure Analysis Online - Volume 32, Number 2. Retrieved from [Link]

  • J-STAGE. (n.d.). X-ray Structure Analysis Online - Volume 25, Number 9. Retrieved from [Link]

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